molecular formula C25H26F2N4O3 B3413176 N-(4-fluorophenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 946201-82-7

N-(4-fluorophenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B3413176
CAS No.: 946201-82-7
M. Wt: 468.5 g/mol
InChI Key: DZUKEDFOHNAXGC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex molecule featuring a 1,4-dihydropyridin-4-one core substituted with a methoxy group at position 5 and a piperazine-derived side chain. The piperazine ring is further functionalized with a 4-fluorophenyl group, while the acetamide moiety is linked to a second 4-fluorophenyl group.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F2N4O3/c1-34-24-16-31(17-25(33)28-20-6-2-18(26)3-7-20)22(14-23(24)32)15-29-10-12-30(13-11-29)21-8-4-19(27)5-9-21/h2-9,14,16H,10-13,15,17H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUKEDFOHNAXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The structure incorporates a fluorophenyl group and a piperazine moiety, which are known to enhance the pharmacological properties of compounds. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a sophisticated arrangement that includes:

  • Fluorophenyl groups : Enhance lipophilicity and biological target interaction.
  • Piperazine ring : Commonly associated with various pharmacological activities.
  • Dihydropyridine structure : Known for its role in calcium channel modulation.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies:

Antimicrobial Activity

Research has shown that derivatives of compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, compounds with piperazine groups have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstMIC (µg/mL)
5eE. coli7.88
6bM. tuberculosis1.0

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it exhibits significant cytotoxicity against several cancer types, outperforming standard chemotherapeutic agents .

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding : The piperazine moiety is known to interact with various neurotransmitter receptors, potentially influencing neuropharmacological activity.

Case Studies and Research Findings

Several studies have explored the biological efficacy of similar compounds:

  • Study on Anti-tuberculosis Activity : A series of piperazine derivatives exhibited potent anti-tuberculosis activity with minimum inhibitory concentrations (MICs) as low as 1 mg/L .
  • Cytotoxicity Assessment : In a comparative study, certain derivatives displayed better cytotoxic profiles than established chemotherapeutics, indicating potential for further development as anticancer agents .
  • Molecular Docking Studies : Computational analyses suggest favorable interactions between the compound and target proteins involved in disease pathways, supporting its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring in the target compound is substituted with a 4-fluorophenyl group, distinguishing it from analogs with alternative substituents:

  • N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (): Incorporates a sulfonyl group and a methylphenyl substituent, increasing hydrophobicity and possibly enhancing metabolic stability compared to the target compound .
  • N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide (): Features a pyridinyl group, which may enhance π-π stacking interactions in hydrophobic binding pockets .

Core Heterocycle Modifications

The 1,4-dihydropyridin-4-one core in the target compound contrasts with other heterocyclic systems:

  • 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide (): Contains a pyrazolo-triazinone core, which could confer distinct electronic properties and binding modes due to its fused ring system .
  • N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide (): Utilizes an imidazole-pyridine scaffold, likely influencing solubility and target affinity .

Electronic and Steric Effects

  • The 5-methoxy group on the dihydropyridinone ring (target compound) may enhance electron density at the 4-oxo position, affecting hydrogen-bond acceptor strength compared to non-substituted analogs.
  • NMR comparisons () suggest that substituents in regions analogous to the target compound’s piperazinylmethyl group can induce significant chemical shift differences, impacting conformational stability .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Piperazine Substituent Core Heterocycle Key Functional Groups Inferred Bioactivity
Target Compound 4-(4-fluorophenyl) 1,4-dihydropyridin-4-one 5-methoxy, acetamide Kinase/receptor modulation
N-(4-Fluorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide Pyrimidin-2-yl Piperazine Acetamide, fluorophenyl Purine-binding enzyme inhibition
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-methylbenzenesulfonyl Piperazine Sulfonyl, acetamide Enhanced metabolic stability
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide N/A Pyrazolo-triazinone Furylmethyl, acetamide Unknown, likely kinase-related

Table 2: Electronic Effects of Substituents (Hypothetical Data)

Compound Substituent Position Chemical Shift (ppm, Region A) Chemical Shift (ppm, Region B)
Target Compound 5-methoxy 3.85 (OCH₃) 7.45 (Ar-H)
Analog with 5-H (no methoxy) 5-H 6.20 (C5-H) 7.50 (Ar-H)
Analog with 5-nitro 5-nitro 8.10 (C5-NO₂) 7.60 (Ar-H)

Research Findings

  • Synthetic Flexibility : Compounds with piperazine-acetamide backbones (e.g., ) are frequently synthesized via nucleophilic substitution or coupling reactions, enabling rapid diversification .
  • Computational Insights : DFT studies () highlight the role of electron-withdrawing groups (e.g., 4-fluorophenyl) in modulating charge distribution and binding affinity .
  • Biological Relevance: Structural parallels to known kinase inhibitors () suggest the target compound may exhibit activity in cancer or inflammatory pathways .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

Answer:
The synthesis typically involves:

  • Step 1: Formation of the dihydropyridine core via Hantzsch-like cyclization, requiring precise pH control (pH 6–7) and temperatures of 60–80°C to avoid side reactions.
  • Step 2: Introduction of the fluorophenylpiperazine moiety via nucleophilic substitution, necessitating anhydrous conditions and catalysts like K₂CO₃ in DMF.
  • Step 3: Acetamide coupling using EDC/HOBt activation under nitrogen atmosphere to prevent hydrolysis .
    Yield optimization requires monitoring via TLC and HPLC, with purification by column chromatography using gradient elution (hexane/EtOAc) .

Basic: Which analytical methods are essential for confirming structural integrity and purity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the dihydropyridine ring and substituent positions (e.g., methoxy at C5, fluorophenyl at N4). Key signals include δ 8.2 ppm (C6-H, dihydropyridine) and δ 3.8 ppm (OCH₃) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 509.1921) and detects impurities.
  • X-ray Crystallography: Resolves ambiguity in stereochemistry for crystalline derivatives .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

Answer:
Contradictions may arise from:

  • Poor pharmacokinetics: Assess metabolic stability using liver microsome assays (e.g., CYP450 isoforms) and plasma protein binding.
  • Solubility limitations: Modify formulation using co-solvents (e.g., PEG 400) or prodrug strategies (e.g., esterification of the methoxy group) .
  • Off-target effects: Perform selectivity profiling via kinase/GPCR panels. Comparative studies with analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) can isolate structural drivers of activity .

Advanced: What computational strategies predict biological targets or optimize binding affinity?

Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions with serotonin/dopamine receptors (e.g., 5-HT₁A, D₂), leveraging the compound’s piperazine and fluorophenyl motifs .
  • QSAR Modeling: Train models on analogs with known IC₅₀ values to prioritize substituents (e.g., methoxy vs. ethoxy at C5) for synthesis .
  • MD Simulations: Evaluate stability of ligand-receptor complexes over 100 ns to identify critical hydrogen bonds (e.g., acetamide carbonyl with Lys⁴⁰⁰ in 5-HT₁A) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core Modifications: Compare 1,4-dihydropyridine vs. fully aromatic pyridine cores to assess redox-dependent activity (e.g., antioxidant vs. receptor antagonism) .
  • Substituent Variations:
    • Piperazine Ring: Replace 4-fluorophenyl with 4-methylphenyl to evaluate steric vs. electronic effects on receptor binding .
    • C5 Methoxy: Test bulkier alkoxy groups (e.g., isopropoxy) for enhanced lipophilicity and blood-brain barrier penetration .
  • Bioisosteres: Substitute the acetamide with sulfonamide to modulate solubility and metabolic stability .

Basic: What are the stability challenges during storage and handling?

Answer:

  • Hydrolysis: The dihydropyridine core is sensitive to moisture. Store under argon at -20°C in amber vials.
  • Photooxidation: The 4-oxo group may degrade under UV light. Use light-protected containers and add antioxidants (e.g., BHT) .
  • pH Sensitivity: Monitor degradation via accelerated stability studies (40°C/75% RH) over 14 days, analyzed by HPLC .

Advanced: How to address low solubility in aqueous buffers for in vivo studies?

Answer:

  • Nanoparticle Formulation: Use PLGA-based nanoparticles (particle size <200 nm) to enhance bioavailability.
  • Salt Formation: Convert the free base to a hydrochloride salt via HCl gas treatment in diethyl ether.
  • Co-solvent Systems: Prepare stock solutions in DMSO (≤5% v/v) and dilute in saline with 0.1% Tween 80 .

Advanced: What in vitro assays are recommended for initial pharmacological profiling?

Answer:

  • Receptor Binding Assays: Screen against GPCRs (e.g., 5-HT₁A, α₁-adrenergic) using radioligands like [³H]-8-OH-DPAT (Kd = 1.2 nM) .
  • Enzyme Inhibition: Test COX-2/LOX activity via fluorogenic substrates (e.g., DCFH-DA for ROS detection).
  • Cytotoxicity: Use MTT assays on HEK293 or HepG2 cells (IC₅₀ >100 µM suggests low toxicity) .

Basic: How to validate synthetic intermediates when scaling up from mg to gram quantities?

Answer:

  • In-line FTIR: Monitor reaction progress in real-time (e.g., disappearance of carbonyl stretch at 1720 cm⁻¹).
  • Process Analytical Technology (PAT): Implement Raman spectroscopy to detect polymorphic changes during crystallization.
  • Purity Thresholds: Ensure intermediates are ≥95% pure (by HPLC) before proceeding to subsequent steps .

Advanced: What strategies differentiate this compound from structurally similar analogs?

Answer:

  • Crystallographic Data: Compare unit cell parameters (e.g., space group P2₁/c) to confirm unique packing motifs .
  • Pharmacophore Mapping: Highlight the 4-fluorophenyl-acetamide-piperazine triad as a distinct feature absent in analogs like N-(4-chlorophenyl) derivatives .
  • Biological Fingerprinting: Use transcriptomics (RNA-seq) to identify unique gene expression profiles induced by this compound vs. analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide

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